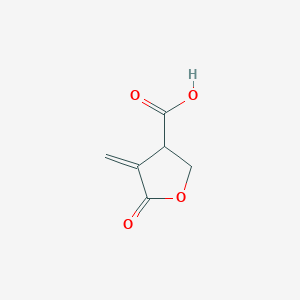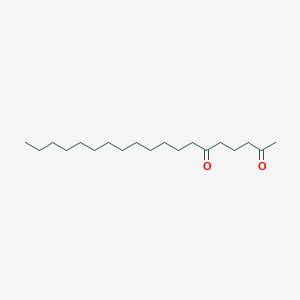
Nonadecane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecane-2,6-dione is an organic compound with the molecular formula C19H36O2. It is a diketone, meaning it contains two ketone groups. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and two carbonyl groups positioned at the 2nd and 6th carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadecane-2,6-dione can be synthesized through various organic reactions. One common method involves the oxidation of nonadecane using strong oxidizing agents. Another approach is the aldol condensation of shorter-chain aldehydes or ketones, followed by subsequent reactions to elongate the carbon chain and introduce the second ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane-2,6-diol.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonadecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of nonadecane-2,6-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonadecane-4,6-dione: Another diketone with similar properties but different positioning of the carbonyl groups.
Octadecane-2,6-dione: A shorter-chain analog with similar chemical behavior.
Eicosane-2,6-dione: A longer-chain analog with similar reactivity.
Uniqueness
Nonadecane-2,6-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93297-98-4 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
nonadecane-2,6-dione |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3 |
InChI-Schlüssel |
RLYAPPHZHNCVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


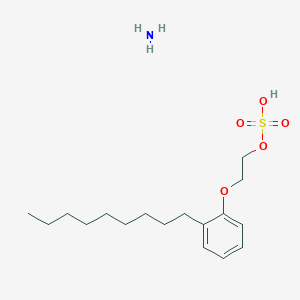

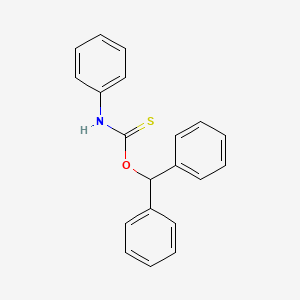
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
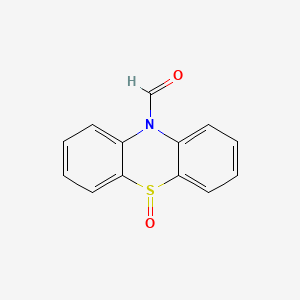
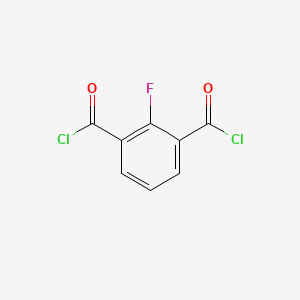
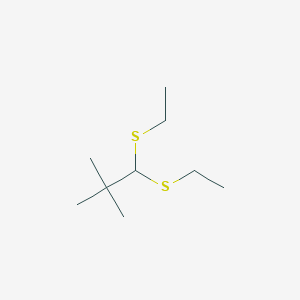
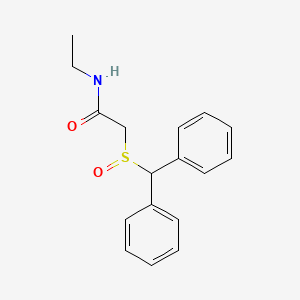
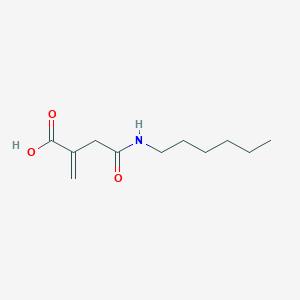
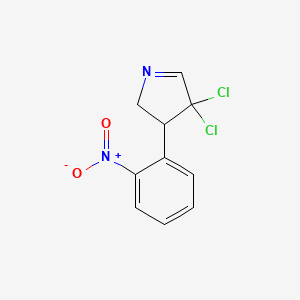

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
